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Compound of Interest

Compound Name: Ochracenomicin C

Cat. No.: B1247681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: The detailed quantitative NMR data for Ochracenomicin C, including specific chemical

shifts and coupling constants, is not publicly available in the cited literature. The following

application notes and protocols are based on established methodologies for the structural

elucidation of benz[a]anthraquinone antibiotics and related natural products. These guidelines

provide a comprehensive framework for researchers to conduct their own NMR analysis of

Ochracenomicin C.

Introduction to Ochracenomicin C
Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, isolated from

the fermentation broth of Amicolatopsis sp.[1] Like other compounds in this class, it is

presumed to possess antibacterial properties. The structural elucidation of such complex

natural products relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D)

Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document outlines the

strategic approach and detailed protocols for the complete NMR spectral analysis of

Ochracenomicin C, facilitating its structural confirmation and future research into its biological

activities.
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While the specific data for Ochracenomicin C is not available, the following tables illustrate

how the quantitative NMR data should be structured for clarity and comparative analysis once

acquired.

Table 1: Hypothetical ¹H NMR Data for Ochracenomicin C (in CDCl₃, 500 MHz)

Position δ (ppm) Multiplicity J (Hz) Integration

H-1 7.80 d 8.0 1H

H-2 7.50 t 7.5 1H

H-3 7.65 t 7.5 1H

H-4 8.10 d 8.0 1H

H-5 7.95 s 1H

H-6 ... ... ... ...

OCH₃ 3.90 s 3H

OH 12.50 s 1H

Table 2: Hypothetical ¹³C NMR Data for Ochracenomicin C (in CDCl₃, 125 MHz)
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Position δ (ppm) Carbon Type
Key HMBC
Correlations (from
¹H at δ)

C-1 128.5 CH H-2, H-3

C-2 125.0 CH H-1, H-3

C-3 135.2 CH H-2, H-4

C-4 122.8 CH H-3

C-4a 132.1 C H-4, H-5

C-5 118.9 CH H-4, H-6

C-6 ... ... ...

C-7 182.5 C=O H-8

C-7a 130.4 C H-8

OCH₃ 56.3 CH₃

Experimental Protocols for NMR Analysis
The following are detailed protocols for the key NMR experiments required for the structural

elucidation of Ochracenomicin C.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of purified Ochracenomicin C and

dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The

choice of solvent should be based on the solubility of the compound and should be noted in

the data records.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).

Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to

remove any particulate matter.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1247681?utm_src=pdf-body
https://www.benchchem.com/product/b1247681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1D NMR Spectroscopy
¹H NMR (Proton NMR):

Spectrometer Setup: Tune and shim the NMR spectrometer for the specific sample and

solvent.

Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),

followed by phase and baseline correction. Integrate the signals to determine the relative

number of protons.

¹³C NMR (Carbon NMR):

Spectrometer Setup: Use the same tuned and shimmed sample.

Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Processing: Apply a Fourier transform, phase correction, and baseline correction.

2D NMR Spectroscopy
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

Pulse Sequence: Standard COSY-90 or DQF-COSY.

Parameters: Acquire a 2D data matrix with typically 1024 data points in the direct

dimension (F2) and 256-512 increments in the indirect dimension (F1).

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation. Symmetrize the resulting spectrum.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C

correlations.

Pulse Sequence: Standard HSQC with sensitivity enhancement.

Parameters: Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions. Use a coupling

constant (¹JCH) of ~145 Hz for optimization.

Processing: Apply appropriate window functions and perform Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations.

Pulse Sequence: Standard HMBC.

Parameters: Optimize for a long-range coupling constant of 8-10 Hz.

Processing: Apply appropriate window functions and perform Fourier transformation.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To identify through-space correlations between protons, which is

crucial for stereochemical assignments.

Pulse Sequence: Standard NOESY or ROESY.
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Parameters: Use a mixing time of 300-800 ms for NOESY, or a spin-lock time of 200-500

ms for ROESY.

Processing: Process the 2D data similarly to the COSY experiment.

Visualization of Experimental Workflow and Data
Analysis
The following diagrams illustrate the logical flow of experiments and data interpretation for the

structural elucidation of Ochracenomicin C.
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Caption: Workflow for the NMR-based structural elucidation of Ochracenomicin C.

Putative Biological Action and Signaling Pathway
The precise mechanism of action for Ochracenomicin C has not been elucidated. However,

many anthracycline and benz[a]anthraquinone antibiotics are known to exert their antibacterial

effects through intercalation into DNA and inhibition of topoisomerase II, leading to the

disruption of DNA replication and transcription. Another potential mechanism involves the

generation of reactive oxygen species (ROS), which can damage cellular components.

The diagram below illustrates a generalized logical relationship for the potential antibacterial

mechanism of action.
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Caption: Putative antibacterial mechanisms of action for Ochracenomicin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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